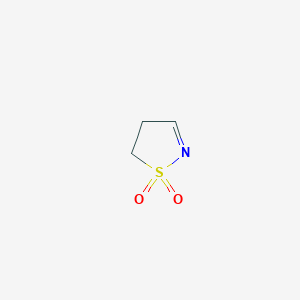

4,5-Dihydroisothiazole 1,1-dioxide

Description

4,5-Dihydroisothiazole 1,1-dioxide is a five-membered heterocyclic compound featuring a partially saturated isothiazole ring with two adjacent saturated carbon atoms (C4 and C5) and a sulfone group (S=O₂). Its synthesis is typically achieved via Michael addition reactions, enabling the introduction of diverse substituents at the C5 position for biological studies . For example, reactions involving 3-diethylamino-4-(4-methoxyphenyl)isothiazole 1,1-dioxide with nucleophiles like thiols or amines yield stereoisomeric 5-substituted derivatives (e.g., (4S,5S)- and (4R,5S)-diastereomers) .

Propriétés

IUPAC Name |

4,5-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSUPMMZBZLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596102 | |

| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881652-45-5 | |

| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Thioamide Precursors with Oxidation

One of the most common synthetic routes to this compound involves the cyclization of thioamide-containing precursors followed by oxidation of the sulfur atom to the dioxide state. The general procedure includes:

- Starting Material: Thioamide compounds containing a thiocarbonyl group.

- Oxidizing Agents: Hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid).

- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane.

- Reaction Conditions: Mild temperatures ranging from room temperature to moderate heating (20–60°C).

This method allows the formation of the five-membered isothiazole ring with the sulfur dioxide moiety, yielding the target compound with good selectivity and yield.

Industrial Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors are employed to enhance reaction control and reproducibility. Key features include:

- Automated control of temperature, pressure, and reactant feed rates.

- Use of continuous oxidation and cyclization steps to maintain consistent product quality.

- Optimization of reaction parameters to maximize yield and minimize by-products.

This approach is favored for its scalability and efficiency in producing this compound in bulk quantities.

One-Pot Multi-Component Synthesis via Aza-Michael and Click Chemistry

Recent advances have demonstrated the rapid synthesis of the core dihydroisothiazole 1,1-dioxide scaffold using a one-pot multi-component protocol combining ring-closing metathesis (RCM), aza-Michael addition, and click chemistry:

- Step 1: Sulfonylation followed by ring-closing metathesis to form the dihydroisothiazole ring.

- Step 2: Propargylation to introduce alkyne functionality.

- Step 3: One-pot multi-component reaction with azides and amines under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

This method allows rapid generation of diverse derivatives on a multi-gram scale with high purity and moderate to good yields (40–52%) as shown in the following data excerpt:

| Entry | Yield (%) | Final Purity (%) | Mass (mg) |

|---|---|---|---|

| 4{G} | 52 | 99 | 89.3 |

| 6{G} | 45 | 99 | 75.4 |

| 7{G} | 42 | 92 | 56.2 |

| 8{G} | 47 | 99 | 63.9 |

| 4{O} | 43 | 100 | 22.9 |

| 14{O} | 41 | 98 | 22.3 |

| 15{O} | 40 | 97 | 19.4 |

| 16{O} | 43 | 98 | 22.3 |

Reaction conditions: Dihydroisothiazole 1,1-dioxide (1 equiv.), azide (2 equiv.), amine (1.2 equiv.), CuI (30 mol%), DBU (10 mol%), dry ethanol (0.5 M), 60 °C, 12 hours.

One-Pot Synthesis of 4,5-Dihydro-1,3-thiazoles as Precursors

A patented process describes an efficient one-pot synthesis of 4,5-dihydro-1,3-thiazoles, which are closely related precursors to this compound:

- Equimolar amounts of trialkoxyalkane and cyanide (preferably trimethylsilyl cyanide) are reacted with catalytic Lewis acid (ZnCl₂) at 40–100 °C for 3–20 hours.

- After cooling, 1-amino-2-alkanethiol is added in an organic solvent (preferably alcohols), and the mixture is heated again at 40–100 °C for 3–20 hours.

- The solvent is removed under vacuum, and concentrated sulfuric acid is added dropwise at low temperature (0 to 5 °C).

- After stirring, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted with organic solvents such as dichloromethane or diethyl ether.

- The isolated yield is approximately 40%.

This method is notable for its one-pot nature, avoiding isolation of intermediates and improving economic efficiency.

Comparative Summary of Preparation Methods

| Method | Key Features | Reaction Conditions | Yield Range (%) | Scale | Notes |

|---|---|---|---|---|---|

| Cyclization of Thioamide + Oxidation | Uses thioamide precursors and oxidants | 20–60 °C, acetonitrile/DCM | Moderate to High | Lab to pilot | Common classical approach |

| Industrial Continuous Flow | Automated, controlled continuous synthesis | Optimized temperature, pressure | High | Industrial scale | Scalable, reproducible |

| One-Pot Multi-Component (RCM + Click) | Combines ring-closing metathesis and click | 60 °C, CuI catalyst, ethanol | 40–52 | Multi-gram | Rapid library synthesis, high purity |

| One-Pot 4,5-Dihydro-1,3-thiazole Synthesis | One-pot, Lewis acid catalyzed, acid workup | 40–100 °C, sulfuric acid addition | ~40 | Lab to pilot | Economical, avoids intermediate isolation |

Research Findings and Notes

- The oxidation step is critical to convert the sulfur atom in the thiazole ring to the dioxide form, which imparts unique chemical and biological properties.

- The one-pot multi-component synthesis enables rapid diversification of the core scaffold, facilitating the generation of compound libraries for biological screening.

- Industrial methods emphasize continuous flow and process intensification to meet quality and quantity demands.

- The patented one-pot synthesis of 4,5-dihydro-1,3-thiazoles provides a practical route to key intermediates, which can be further oxidized to the dioxide form.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dihydroisothiazole 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring.

Common Reagents and Conditions

Oxidation: Use of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride).

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Substitution Products: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Overview

4,5-Dihydroisothiazole 1,1-dioxide is a heterocyclic compound notable for its unique five-membered ring structure containing nitrogen and sulfur, along with a dioxide group. This compound has garnered attention in various fields of scientific research due to its diverse applications in chemistry, biology, and medicine.

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution. These reactions can lead to the formation of sulfone and sulfide derivatives as well as alkylated or acylated products .

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that derivatives of this compound are effective against various bacterial strains and fungi such as Candida albicans and Aspergillus species. The structure-activity relationship (SAR) analysis suggests that modifications to the compound can enhance its efficacy against these pathogens .

Medicine

In medicinal chemistry, this compound has been explored for its anti-inflammatory and anticancer activities. In vitro studies indicate that the compound can reduce pro-inflammatory cytokine production in macrophages and exhibit cytotoxic effects against cancer cell lines such as breast and colon cancer cells. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was correlated with specific structural modifications to the compound .

Antifungal Properties

Research highlighted the antifungal potential of certain derivatives which inhibited fungal growth by disrupting cell membrane integrity. This suggests a viable pathway for developing antifungal agents based on this compound .

Anti-inflammatory Effects

In vitro experiments indicated that this compound could modulate inflammatory responses by inhibiting cytokine production. This positions the compound as a candidate for therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines with IC50 values indicating potency comparable to standard chemotherapeutic agents. The observed mechanisms include induction of apoptosis and disruption of cell cycle progression .

Mécanisme D'action

The mechanism by which 4,5-Dihydroisothiazole 1,1-dioxide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 4,5-Dihydroisothiazole 1,1-dioxide becomes evident when compared to related sulfur- and nitrogen-containing heterocycles. Below is a detailed analysis:

Reactivity and Functionalization

- This compound : Reactivity centers on the C5 position, enabling nucleophilic substitution (e.g., with thiols or amines) to generate bioactive derivatives . The saturated C4-C5 bond reduces aromaticity, enhancing susceptibility to ring-opening reactions compared to fully aromatic analogs.

- 1,2,5-Thiadiazole 1,1-dioxide : Exhibits unique electrochemical behavior, forming stable radical anions that enable applications in magnetism and conductivity . Its rigid, planar structure contrasts with the flexibility of dihydroisothiazole derivatives.

- Isothiazole 1,1-dioxide : Aromaticity confers stability but limits functionalization. Oxidation at the S-center is a key pathway for further derivatization .

Activité Biologique

4,5-Dihydroisothiazole 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms, with a dioxide group attached to the sulfur. Its molecular formula is C₃H₅NO₂S. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is known for its unique chemical structure that allows it to participate in various chemical reactions:

- Oxidation : Can lead to sulfone derivatives.

- Reduction : Converts the dioxide group to a sulfide.

- Substitution : Involves electrophilic and nucleophilic substitution at nitrogen or carbon atoms in the ring.

These properties make it a valuable building block in synthetic chemistry and biological applications.

The biological activity of this compound is believed to involve interactions with various molecular targets. The compound may inhibit enzyme activity or alter protein functions through its reactive groups. The exact mechanisms depend on the specific biological context and target molecules involved.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study found that derivatives of this compound showed effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications to the compound can enhance its antimicrobial efficacy .

Antifungal Properties

In addition to antibacterial effects, this compound has been investigated for its antifungal activity. A series of experiments demonstrated that certain derivatives could inhibit the growth of fungi such as Candida albicans and Aspergillus species. The mechanism appears to involve disruption of fungal cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies revealed that the compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents. The mechanism may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Dihydroisothiazole 1,1-dioxide, and how do reaction conditions influence yield and purity?

- The compound is synthesized via cyclization reactions, such as the reaction of propane-1,3-lactone with amines to form N-substituted aminosulfonic acids, followed by dehydration . Alternative methods include sulfonyl chloride cyclization with amines or [2+2] cycloadditions catalyzed by tertiary amines. Reaction conditions (temperature, solvent, and catalyst choice) critically impact yield and purity. For instance, optimizing solvent polarity and reaction time enhances regioselectivity in β-sultam formation .

Q. How does this compound interact with biological systems at the molecular level?

- The compound binds to chloride channels, inhibiting chloride ion influx and causing membrane depolarization, which triggers apoptosis in cultured cells. This mechanism is pivotal in studies of its antimicrobial and cytotoxic activities .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- NMR spectroscopy (¹H/¹³C) identifies substituent patterns and ring conformation. IR spectroscopy confirms sulfone (S=O) stretches (~1150–1300 cm⁻¹). X-ray crystallography resolves stereochemistry and bond lengths, as demonstrated in studies of analogous thiadiazole dioxides .

Advanced Research Questions

Q. How can researchers address challenges in achieving regio- and stereoselectivity during the synthesis of substituted derivatives?

- Regioselectivity is controlled using sterically hindered catalysts (e.g., tert-butylamine) or directing groups. Stereoselectivity is enhanced via chiral auxiliaries or enantioselective catalysis. For example, asymmetric Michael additions with organocatalysts yield enantiomerically pure sulfonamide derivatives .

Q. What strategies are employed to analyze contradictory data in the electrochemical behavior of this compound derivatives?

- Discrepancies in redox potentials are resolved using cyclic voltammetry paired with DFT calculations to model electron transfer pathways. Comparative studies of substituent effects (e.g., electron-withdrawing groups at the 4-position) reveal how electronic modulation alters reduction potentials .

Q. How do structural modifications at the 4-position influence reactivity in cycloaddition reactions?

- Substituents at the 4-position (e.g., phenyl or alkyl groups) alter ring strain and electronic density, affecting reactivity. For instance, electron-deficient substituents enhance participation in [3+2] cycloadditions with azides, forming triazole-fused derivatives. Kinetic studies under varying temperatures (40–100°C) optimize reaction rates and product distribution .

Methodological Considerations

- Synthesis Optimization : Use high-throughput screening to test solvent/catalyst combinations (e.g., DMSO vs. THF) and monitor reaction progress via LC-MS .

- Data Contradiction Analysis : Employ multivariate statistical analysis (e.g., PCA) to identify outliers in spectroscopic or biological datasets .

- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to correlate crystal packing with solubility and stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.